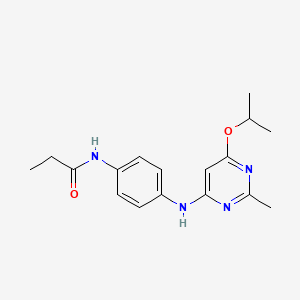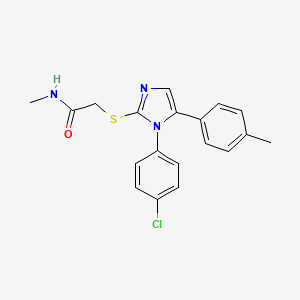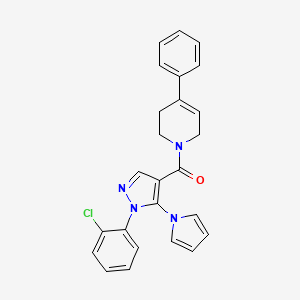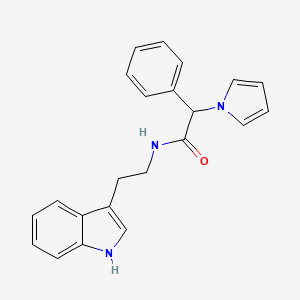
N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, which are common heterocyclic compounds found in many natural products as well as synthetic drugs, has been studied extensively . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The nucleophilic aromatic substitution (SNAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Chemical Reactions Analysis
The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is due to the highly electron-deficient character of the pyrimidine ring, which makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Wissenschaftliche Forschungsanwendungen
- The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species .
- Cancer remains a significant global health challenge. Compounds d6 and d7 from this family were found to be highly active against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) in vitro .
- Molecular docking studies revealed that compounds d1, d2, d3, d6, and d7 exhibited favorable binding scores within the active sites of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT) .
- Thiazoles are known for their anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
- Researchers have developed an efficient continuous-flow process for synthesizing N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA), a related compound .
Antimicrobial Activity
Anticancer Properties
Rational Drug Design
Thiazole Nucleus Properties
Continuous-Flow Synthesis
Ortho-Cycloalkyl-Containing Derivatives
Wirkmechanismus
Target of Action
The primary targets of N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Mode of Action
The exact mode of action of N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide It can be inferred from the wide range of activities exhibited by pyrimidine derivatives that this compound likely interacts with its targets to induce a variety of biochemical changes .
Biochemical Pathways
The specific biochemical pathways affected by N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide Given the broad spectrum of activities associated with pyrimidine derivatives, it can be inferred that this compound likely impacts multiple pathways, leading to downstream effects that contribute to its overall pharmacological profile .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide The pharmacokinetic properties of pyrimidine derivatives are generally influenced by their chemical structure, which can impact their bioavailability .
Result of Action
The molecular and cellular effects of N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide Based on the broad spectrum of activities associated with pyrimidine derivatives, it can be inferred that this compound likely induces a variety of molecular and cellular changes .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(4-(N-(2,4-bis(dimethylamino)pyrimidin-5-yl)sulfamoyl)phenyl)acetamide Like all chemical compounds, its activity and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
Eigenschaften
IUPAC Name |
N-[4-[[2,4-bis(dimethylamino)pyrimidin-5-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3S/c1-11(23)18-12-6-8-13(9-7-12)26(24,25)20-14-10-17-16(22(4)5)19-15(14)21(2)3/h6-10,20H,1-5H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQCQPYAPBDGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-imino-N-(3-methoxypropyl)-10-methyl-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2706834.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-7-carboxamide;hydrochloride](/img/structure/B2706835.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2706839.png)
![1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B2706840.png)
![Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B2706841.png)
![(5R,8S)-N-(thiophen-2-ylmethyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2706843.png)


![N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2706849.png)

